molecular formula C21H24N4O4 B5973554 3-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine

3-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine

Cat. No. B5973554
M. Wt: 396.4 g/mol
InChI Key: YUTZUSQJZCHHSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine, also known as TTA-390, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. TTA-390 belongs to the class of triazolopyridine derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 3-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine is not fully understood. However, it has been proposed that 3-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine exerts its therapeutic effects by interacting with specific targets in the body, such as enzymes and receptors. For example, 3-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix and play a crucial role in cancer progression.
Biochemical and Physiological Effects:
3-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that 3-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine can inhibit the activity of MMPs, induce apoptosis in cancer cells, and modulate the immune response. In vivo studies have shown that 3-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine can inhibit tumor growth, reduce inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine in lab experiments is its high potency and selectivity towards specific targets. This makes it an ideal compound for studying the mechanisms of action of various enzymes and receptors. However, one of the limitations of using 3-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine is its relatively high cost and limited availability, which may restrict its use in certain research settings.

Future Directions

There are several future directions for research on 3-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine. One area of interest is the development of 3-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of 3-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine in combination with other therapeutic agents, such as chemotherapy drugs or immunomodulators. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine and its potential applications in various disease settings.

Synthesis Methods

The synthesis of 3-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine involves a multi-step process that starts with the reaction of 3,4,5-trimethoxybenzoyl chloride with piperidine to form the intermediate 1-(3,4,5-trimethoxybenzoyl)-4-piperidinol. This intermediate is then reacted with 4-chloro-1,2,3-triazole to form the final product, 3-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine.

Scientific Research Applications

3-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine has been extensively studied for its potential therapeutic applications in various fields such as oncology, neurology, and immunology. In oncology, 3-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurology, 3-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases. In immunology, 3-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine has been shown to have immunomodulatory effects and can potentially be used in the treatment of autoimmune diseases.

properties

IUPAC Name

[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-27-16-12-15(13-17(28-2)19(16)29-3)21(26)24-10-7-14(8-11-24)20-23-22-18-6-4-5-9-25(18)20/h4-6,9,12-14H,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTZUSQJZCHHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(CC2)C3=NN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl](3,4,5-trimethoxyphenyl)methanone

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